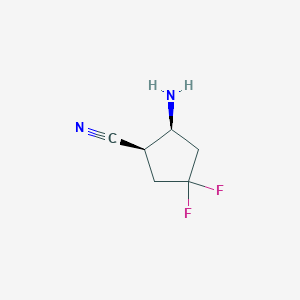
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and nitrile functional groups, along with two fluorine atoms on the cyclopentane ring, makes it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired enantiomeric purity. For instance, the preparation might involve the use of Grignard reagents or organolithium compounds to introduce the amino and nitrile groups onto the cyclopentane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield oximes, while reduction of the nitrile group would produce primary amines .
Applications De Recherche Scientifique
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The fluorine atoms can also affect the compound’s lipophilicity and stability, enhancing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares a similar chiral center but has different functional groups, leading to distinct chemical and biological properties.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with an amino group, but with a vinyl group instead of fluorine atoms, resulting in different reactivity and applications.
Uniqueness
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is unique due to the presence of both amino and nitrile groups on a cyclopentane ring with two fluorine atoms. This combination of functional groups and stereochemistry provides distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C6H8F2N2 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H8F2N2/c7-6(8)1-4(3-9)5(10)2-6/h4-5H,1-2,10H2/t4-,5-/m0/s1 |
Clé InChI |
BZBBCVQRGCAWBT-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@H]([C@H](CC1(F)F)N)C#N |
SMILES canonique |
C1C(C(CC1(F)F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)


![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)






